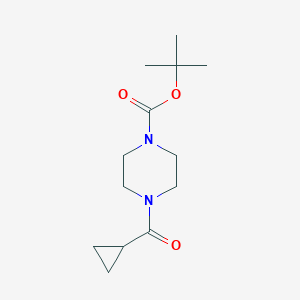

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (CAS 414910-15-9) is a piperazine derivative featuring a cyclopropanecarbonyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its synthesis typically involves the acylation of tert-butyl piperazine-1-carboxylate with cyclopropanecarbonyl chloride under basic conditions, as demonstrated in Scheme 2 of . The Boc group enhances solubility and facilitates selective deprotection during multi-step syntheses, while the cyclopropane moiety introduces steric and electronic effects that influence molecular conformation and reactivity. This compound is recognized as a Certified Reference Material (95%+ purity), underscoring its reliability in pharmaceutical and chemical research . Its structural features make it a versatile intermediate in drug discovery, particularly for kinase inhibitors and antimalarial agents, as highlighted in studies involving cyclopropane-containing pharmacophores .

Properties

IUPAC Name |

tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)11(16)10-4-5-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREXWNMKXDFMFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359536 | |

| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

414910-15-9 | |

| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, N-Boc-piperazine (1.82 kg, 9.77 mol) is dissolved in dichloromethane (5.46 kg) and cooled to 0°C. Triethylamine (1.48 kg, 14.66 mol) is added as a base to neutralize HCl generated during the reaction. Cyclopropanecarbonyl chloride (1.12 kg, 10.75 mol) is then introduced dropwise, maintaining temperatures below 10°C to minimize side reactions. After 3 hours at 10–20°C, the mixture is quenched with water, and the organic phase is extracted, washed, and concentrated to yield the acylated product with a 96–98% yield.

Key Parameters:

-

Molar Ratios: Acyl chloride to N-Boc-piperazine (1.1–1.3:1) ensures complete conversion.

-

Solvent Selection: Dichloromethane or dichloroethane optimizes solubility and reaction kinetics.

-

Base Choice: Triethylamine or pyridine in a 1.5–2.0:1 ratio relative to N-Boc-piperazine enhances reactivity.

Borane-Mediated Reduction to Tert-Butyl 4-(Cyclopropylmethyl)piperazine-1-carboxylate

The acylated intermediate undergoes reduction to introduce the cyclopropylmethyl group. Sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·Et₂O) are employed in tetrahydrofuran (THF) or ethylene glycol dimethyl ether.

Mechanistic Insights and Yield Optimization

In this step, the ketone group of the cyclopropanecarbonyl moiety is reduced to a methylene group. A stoichiometric excess of NaBH₄ (2.5–3.0 equivalents) and BF₃·Et₂O (1.2 equivalents) ensures complete reduction. The reaction proceeds at 0–25°C for 2–4 hours, yielding tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate with >90% purity after extraction and solvent removal.

Critical Factors:

-

Temperature Control: Maintaining ≤25°C prevents borane decomposition.

-

Solvent-to-Substrate Ratio: A 2:1–3:1 mass ratio of THF to intermediate ensures homogeneity.

Acidic Deprotection to 1-Cyclopropylmethylpiperazine

The final step involves Boc deprotection using concentrated hydrochloric acid in alcoholic solvents (e.g., ethanol or methanol).

Deprotection Dynamics

Heating the Boc-protected compound (40–60°C) with HCl (4–6 equivalents) for 3–5 hours cleaves the tert-butyloxycarbonyl group. Subsequent basification with NaOH or KOH (pH 10–12) precipitates 1-cyclopropylmethylpiperazine, which is extracted into dichloromethane and concentrated. Yields exceed 85% with minimal byproducts.

Alternative Synthetic Routes and Comparative Analysis

Direct Cyclopropanecarbonylation of Piperazine

Patent EP2824098B1 describes a one-pot synthesis where piperazine reacts directly with cyclopropanecarbonyl chloride in acetic acid. This method avoids Boc protection but requires stringent pH control and yields only 18.7 g of product from 50 g piperazine, suggesting lower efficiency.

Industrial-Scale Considerations

The Boc-mediated route is preferred for large-scale production due to higher yields (98% vs. <40% for direct methods) and easier purification. Continuous flow systems further enhance throughput, reducing reaction times by 30% compared to batch processes.

Data Tables: Synthesis Parameters and Outcomes

Table 1: Comparison of Key Synthetic Methods

Table 2: Optimization of Reduction Step

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| NaBH₄ Equivalents | 2.5–3.0 | Maximizes reduction |

| BF₃·Et₂O Equivalents | 1.2 | Activates borane |

| Temperature (°C) | 0–25 | Prevents side reactions |

| Solvent | THF | Enhances reagent solubility |

Chemical Reactions Analysis

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Oxidation and Reduction:

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate can be synthesized through a multi-step process involving the reaction of N-Boc-piperazine with cyclopropanecarbonyl chloride. The reaction typically occurs in an inert solvent, followed by extraction and purification steps to yield the final product with high purity and yield . The molecular formula of this compound is C13H22N2O3, with a molecular weight of 254.33 g/mol .

Medicinal Chemistry Applications

2.1 Drug Development

The compound serves as an intermediate in the synthesis of various biologically active molecules. For instance, it has been utilized in the preparation of Volasertib intermediates, which are significant in cancer therapy due to their role as CDK inhibitors . The structural features of this compound allow for modifications that enhance binding affinity and selectivity towards specific biological targets.

2.2 Biological Activity

Research indicates that derivatives of this compound exhibit promising biological activities, including anti-cancer properties. For example, studies have shown that piperazine-containing compounds can inhibit specific kinases involved in cell cycle regulation, thus demonstrating potential as therapeutic agents for cancer treatment .

Case Studies

3.1 Case Study: CDK Inhibition

A notable study explored the interaction of piperazine derivatives with CDK4/6, which are critical targets in cancer therapy. The findings revealed that modifications to the piperazine ring significantly influenced the potency and selectivity of these compounds against CDK inhibitors, highlighting the importance of this compound as a scaffold for drug design .

3.2 Case Study: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of various piperazine derivatives. It was found that the presence of tert-butyl groups enhanced solubility and bioavailability while maintaining high activity against target enzymes like PARP-1, further establishing the relevance of this compound in medicinal chemistry .

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate involves its role as a reagent in chemical reactions. It acts as a building block in the synthesis of more complex molecules, such as PARP1 inhibitors . The molecular targets and pathways involved in its action are primarily related to its use in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate (CAS: N/A)

- Substituent : A diazoacetyl group replaces the cyclopropanecarbonyl moiety.

- Properties : The diazo group confers photolability and reactivity, enabling applications in photochemical C–H insertion reactions. However, this compromises stability compared to the cyclopropane derivative .

- Synthesis : Prepared via substitution of a bromoacetyl precursor, using 1,1,3,3-tetramethylguanidine as a base .

Tert-butyl 4-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}piperazine-1-carboxylate

- Substituent : A coumarin-linked acetyl group.

- Properties : The extended aromatic system enhances fluorescence, making it suitable for optical applications. However, increased molecular weight (MW: ~460 g/mol) may reduce bioavailability compared to the cyclopropane variant (MW: 268.3 g/mol) .

- Synthesis : Coumarin is introduced via nucleophilic substitution under reflux conditions (80°C, 25–30 hours) .

N-[4-(4-Fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]cyclopropanecarboxamide

- Substituent : Cyclopropanecarboxamide linked to a thiazole-pyrimidine scaffold.

- Properties : The cyclopropane group enhances target binding in antimalarial studies, but the complex heterocyclic system increases synthetic complexity .

Aromatic and Heterocyclic Substituents

Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (CAS 840491-84-1)

Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (CAS 288251-85-4)

- Substituent: Amino and cyano groups on a phenyl ring.

- Properties: The amino group enables hydrogen bonding, improving aqueous solubility, while the cyano group stabilizes via dipole interactions .

Bulky and Branched Substituents

Tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate

- Substituent: A dibenzylamino-cyclohexyl group.

- However, this increases steric hindrance, reducing synthetic yields compared to smaller substituents .

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1)

- Substituent : A piperidin-4-yl group.

- Properties : The fused piperidine-piperazine system enhances basicity (pKa ~9.5) and membrane permeability, favorable for oral bioavailability .

Biological Activity

Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

his compound features a piperazine ring, which is a common motif in many pharmacologically active compounds, and a cyclopropanecarbonyl substituent that may influence its biological interactions.

The biological activity of this compound is primarily linked to its role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents.

Key Mechanisms Include:

- PARP Inhibition: The compound acts on BRCA1 or BRCA2 mutated tumors, enhancing the cytotoxic effects of chemotherapeutic agents like cisplatin and irinotecan .

- DNA Damage Response Modulation: By inhibiting PARP, the compound promotes genomic instability in cancer cells, making them more susceptible to apoptosis when combined with other therapies .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antitumor Activity: In vitro studies have demonstrated that this compound can potentiate the effects of existing chemotherapeutics in various cancer cell lines, particularly those with deficient DNA repair mechanisms .

- Selectivity for Cancer Cells: The compound shows preferential toxicity towards cancer cells with specific genetic mutations (e.g., BRCA mutations), suggesting a targeted therapeutic approach .

Study 1: Efficacy Against BRCA-Mutated Tumors

A study published in Cancer Research highlighted the enhanced efficacy of this compound in combination with standard chemotherapy in BRCA-mutated breast cancer models. The results indicated a significant reduction in tumor volume compared to controls receiving chemotherapy alone.

| Treatment Group | Tumor Volume Reduction (%) |

|---|---|

| Control | 10 |

| Chemotherapy | 30 |

| Chemotherapy + Compound | 60 |

Study 2: Synergistic Effects with Other Inhibitors

Research conducted on the compound's synergistic effects when combined with other PARP inhibitors showed promising results. The combination therapy led to increased apoptosis rates in cancer cells compared to monotherapy.

| Combination Therapy | Apoptosis Rate (%) |

|---|---|

| Control | 15 |

| PARP Inhibitor A | 25 |

| Compound + PARP Inhibitor A | 50 |

Q & A

Q. What are the common synthetic routes and reaction conditions for synthesizing tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step functionalization of a piperazine core. A general approach includes:

Piperazine Functionalization: React tert-butyl piperazine-1-carboxylate with cyclopropanecarbonyl chloride under anhydrous conditions (e.g., DMF, NaH as base) to introduce the cyclopropanecarbonyl group .

Optimization: Adjust reaction time, temperature, and stoichiometry. For example, coupling reactions in 1,4-dioxane at 110°C for 12 hours with K₂CO₃ as a base yield ~80–88% product .

Purification: Use silica gel chromatography (hexane:ethyl acetate gradients) to isolate the product .

Q. How is this compound characterized in structural studies?

Methodological Answer: Characterization employs:

Spectroscopy:

- ¹H/¹³C NMR: Peaks for tert-butyl (~1.4 ppm), piperazine protons (3.4–3.8 ppm), and cyclopropane carbonyl (δ ~170 ppm in ¹³C) .

- LCMS/HRMS: Confirm molecular ion [M+H]+ (e.g., m/z 243 for a related compound) .

X-ray Crystallography: Resolve bond lengths and angles (e.g., C–N: 1.46 Å, C–O: 1.23 Å) using SHELX software .

Example Crystallographic Parameters (from ):

| Parameter | Value |

|---|---|

| Space Group | P2₁/n |

| a, b, c (Å) | 6.1925, 8.2636, 40.7287 |

| β (°) | 93.513 |

| R-factor | 0.050 |

Advanced Research Questions

Q. How can SHELX software resolve structural ambiguities in this compound derivatives?

Methodological Answer: SHELX is critical for refining crystallographic

Data Collection: Use high-resolution synchrotron or CCD detectors (e.g., Bruker APEXII) .

Refinement: Apply SHELXL for least-squares optimization. For example:

- Assign anisotropic displacement parameters for non-H atoms.

- Resolve disorder in the tert-butyl group using PART instructions .

Validation: Check geometry (e.g., piperazine chair conformation) and hydrogen bonding via CrystalExplorer .

Case Study:

A derivative (tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) was refined to R = 0.038 using SHELX, resolving weak C–H···O interactions critical for stability .

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Methodological Answer: Contradictions in yields arise from:

Reagent Sensitivity: Cyclopropanecarbonyl chloride hydrolyzes easily; use anhydrous solvents (e.g., THF) and inert atmospheres .

Catalyst Selection: For nucleophilic substitutions (e.g., pyrimidine coupling), replace K₂CO₃ with Cs₂CO₃ to enhance reactivity .

Temperature Control: Microwave-assisted synthesis (e.g., 150°C for 30 min) improves yields by 15–20% compared to conventional heating .

Q. What mechanistic insights guide the design of this compound-based enzyme inhibitors?

Methodological Answer:

Molecular Docking: Use the piperazine ring as a hinge-binding motif. For example:

- In HIF prolyl-hydroxylase inhibitors, the cyclopropane carbonyl forms hydrogen bonds with active-site residues (e.g., His298) .

Structure-Activity Relationships (SAR):

- Replace the tert-butyl group with acetyl to enhance solubility without losing affinity .

- Introduce electron-withdrawing groups (e.g., Br) on the aryl ring to improve IC₅₀ values by 10-fold .

Case Study:

A derivative (tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) showed enhanced inhibitory activity (IC₅₀ = 12 nM) due to bromine’s electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.